A Technical Guide to N-[3-(Dipropylamino)phenyl]acetamide: Structure, Properties, and Synthesis
A Technical Guide to N-[3-(Dipropylamino)phenyl]acetamide: Structure, Properties, and Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
N-[3-(Dipropylamino)phenyl]acetamide is a substituted aromatic amide that belongs to the class of acetanilides. Its structure, featuring a central phenyl ring functionalized with both an acetamide group and a tertiary dipropylamino group, makes it a molecule of interest for synthetic chemists and drug discovery professionals. While not a widely commercialized compound, its architecture serves as a valuable scaffold and intermediate in the synthesis of more complex molecules. Derivatives of phenylacetamide have shown potential in various therapeutic areas, including as anticoagulants and antibacterial agents, highlighting the importance of understanding the fundamental properties of parent structures like this one.[1][2]
This technical guide provides a comprehensive overview of N-[3-(Dipropylamino)phenyl]acetamide, detailing its chemical structure, physicochemical properties, a proposed synthetic protocol, and its potential context in research and development.
Chemical Structure and Identification
The molecular identity of a compound is fundamentally defined by its structure and internationally recognized identifiers.
Molecular Structure
The structure of N-[3-(Dipropylamino)phenyl]acetamide consists of a central benzene ring. An acetamide group (-NHC(O)CH₃) is attached to the first carbon of the ring, while a dipropylamino group (-N(CH₂CH₂CH₃)₂) is substituted at the meta-position (carbon 3). The presence of the tertiary amine and the amide linkage dictates the molecule's chemical reactivity and potential for forming hydrogen bonds.
Chemical Identifiers
For unambiguous identification in databases and regulatory documents, the following identifiers are used.
| Identifier | Value | Source |
| IUPAC Name | N-[3-(dipropylamino)phenyl]acetamide | [3] |
| CAS Number | 51732-34-4 | [3][4][5] |
| Molecular Formula | C₁₄H₂₂N₂O | [3][4][6] |
| SMILES | CCCN(CCC)C1=CC=CC(=C1)NC(=O)C | [3][6][7] |
| InChI | InChI=1S/C14H22N2O/c1-4-9-16(10-5-2)14-8-6-7-13(11-14)15-12(3)17/h6-8,11H,4-5,9-10H2,1-3H3,(H,15,17) | [3][6] |
| InChIKey | XGXZHDLFQSBZQU-UHFFFAOYSA-N | [3][6] |
Physicochemical Properties
The physical and chemical properties of a compound are critical for its application in experimental settings, influencing everything from solubility to reactivity.
| Property | Value | Source |
| Molecular Weight | 234.34 g/mol | [3][4][6] |
| Monoisotopic Mass | 234.173213 Da | [3][5] |
| Stereochemistry | Achiral | [6] |
| Predicted XLogP3 | 3.1 | [7] |
| GHS Classification | Acute Toxicity 4 (Oral): Harmful if swallowed | [3] |
Synthesis and Characterization
While specific peer-reviewed synthetic procedures for N-[3-(Dipropylamino)phenyl]acetamide are not extensively documented in readily available literature, a reliable synthesis can be proposed based on established methods for amide bond formation, such as the acylation of anilines.
Synthetic Rationale
The most direct and industrially scalable approach to synthesizing N-[3-(Dipropylamino)phenyl]acetamide is through the N-acylation of the corresponding aniline precursor, 3-(dipropylamino)aniline. This reaction involves forming an amide bond between the primary amine of the aniline and an acetylating agent. Acetic anhydride is an excellent choice for this transformation due to its high reactivity, the straightforward purification process (the byproduct is acetic acid), and its cost-effectiveness. A weak base, such as pyridine or triethylamine, is typically used to scavenge the acid byproduct and drive the reaction to completion.
Proposed Experimental Protocol
This protocol describes a standard laboratory-scale synthesis.
Materials:
-
3-(Dipropylamino)aniline
-
Acetic anhydride
-
Pyridine (or triethylamine)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reactant Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 3-(dipropylamino)aniline in dichloromethane (DCM).
-
Base Addition: Add 1.2 equivalents of pyridine or triethylamine to the solution. Cool the flask in an ice bath to 0 °C.
-
Acylation: Slowly add 1.1 equivalents of acetic anhydride to the cooled, stirring solution dropwise via a syringe. The dropwise addition helps to control the exothermic nature of the reaction.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting aniline.
-
Workup: Once the reaction is complete, quench it by adding water. Transfer the mixture to a separatory funnel.
-
Extraction and Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove excess acetic acid), water, and finally, brine.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude N-[3-(Dipropylamino)phenyl]acetamide can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain the final product with high purity.
Structural Verification
To ensure the integrity of the synthesized compound, a full suite of analytical techniques should be employed. This serves as a self-validating system for the protocol.
-
¹H and ¹³C NMR Spectroscopy: Will confirm the chemical structure by showing characteristic peaks for the aromatic protons, the acetyl methyl group, and the two propyl chains.
-
Mass Spectrometry (MS): Will verify the molecular weight of the compound, with the molecular ion peak [M+H]⁺ expected around m/z 235.18.[7]
-
Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the N-H stretch, the C=O (amide I) stretch, and the N-H bend (amide II).
Potential Applications and Research Context
N-[3-(Dipropylamino)phenyl]acetamide is primarily a research chemical and a building block for more complex molecules. Its structural motifs suggest several areas for potential investigation:
-
Medicinal Chemistry Scaffold: The acetanilide framework is present in numerous pharmacologically active compounds. This molecule can serve as a starting point for synthesizing libraries of derivatives to screen for biological activity. Research into other N-phenylacetamide derivatives has revealed compounds with promising anticoagulant activity by inhibiting Factor VIIa, as well as others with antibacterial and nematicidal properties.[1][2]
-
Intermediate in Organic Synthesis: The amide and tertiary amine functional groups can be further modified, making it a versatile intermediate for creating dyes, polymers, or other specialized organic materials.
-
Material Science: The properties of acetamide itself as a plasticizer and industrial solvent suggest that its derivatives could be explored for similar applications in polymer science.[8][9]
Safety and Handling
Based on aggregated GHS data, N-[3-(Dipropylamino)phenyl]acetamide is classified as harmful if swallowed.[3] Standard laboratory safety protocols should be strictly followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
References
-
PubChem. (n.d.). Acetamide, N-(3-(dipropylamino)phenyl)-. National Center for Biotechnology Information. Retrieved from [Link]
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Global Substance Registration System (GSRS). (n.d.). N-(3-(DIPROPYLAMINO)PHENYL)ACETAMIDE. Retrieved from [Link]
-
PubChemLite. (n.d.). N-[3-(dipropylamino)phenyl]acetamide (C14H22N2O). Retrieved from [Link]
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U.S. Environmental Protection Agency (EPA). (2025). Acetamide, N-[3-(dipropylamino)phenyl]-. CompTox Chemicals Dashboard. Retrieved from [Link]
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Molbase. (n.d.). Synthesis of N-[3-(Diethylamino)Propyl]-4-Phenyl-1H-Pyrazole-1-Acetamide. Retrieved from [Link]
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Wikipedia. (n.d.). Acetamide. Retrieved from [Link]
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PubChem. (n.d.). N-(3-(dimethylamino)phenyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]
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U.S. Environmental Protection Agency (EPA). (2025). N-(3-(Dimethylamino)phenyl)acetamide. CompTox Chemicals Dashboard. Retrieved from [Link]
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Patsnap Synapse. (2024). What is Acetamide used for?. Retrieved from [Link]
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Indian Journal of Pharmaceutical Education and Research. (2024). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Retrieved from [Link]
-
MDPI. (2020). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Retrieved from [Link]
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